molecular formula C18H19Cl3N2O2 B401323 N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE

N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B401323
M. Wt: 401.7g/mol
InChI Key: PDGDBECHNOBEQM-UHFFFAOYSA-N
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Description

N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a naphthamide group, a trichloromethyl group, and a tetrahydrofuran moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Tetrahydrofuran-2-ylmethylamine: This intermediate is synthesized by the reaction of tetrahydrofuran with a suitable amine under controlled conditions.

    Formation of Trichloromethyl Intermediate: The trichloromethyl group is introduced through a chlorination reaction using reagents such as trichloromethyl chloroformate.

    Coupling Reaction: The final step involves coupling the tetrahydrofuran-2-ylmethylamine with the trichloromethyl intermediate in the presence of a suitable catalyst and solvent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the trichloromethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-benzamide
  • N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-acetamide

Uniqueness

N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of the naphthamide group, which imparts distinct chemical and biological properties compared to its analogs. The naphthamide moiety may enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19Cl3N2O2

Molecular Weight

401.7g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C18H19Cl3N2O2/c19-18(20,21)17(22-11-13-7-4-10-25-13)23-16(24)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13,17,22H,4,7,10-11H2,(H,23,24)

InChI Key

PDGDBECHNOBEQM-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(OC1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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